tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate
Description
Chemical Structure:
tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate (CAS: 1269973-66-1) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an allyl chain terminated with a methylsulfonyl (-SO₂CH₃) moiety. The E-configuration of the double bond is critical for its reactivity and biological interactions .
Synthesis:
The compound is synthesized via a Horner-Wadsworth-Emmons reaction. Diethyl ((methylsulfonyl)methyl)phosphonate reacts with tert-butyl (2-oxoethyl)carbamate in the presence of methylmagnesium bromide, yielding the target compound with high stereoselectivity for the E-isomer . Alternative routes involve oxidation of tert-butyl (E)-(3-(methylthio)allyl)carbamate using m-CPBA, followed by further oxidation to the sulfonyl derivative .
Applications:
This compound serves as a key intermediate in synthesizing covalent inhibitors, such as DCA–VS (a cysteine protease inhibitor), due to the electrophilic nature of the methylsulfonyl group, which facilitates Michael addition reactions with biological thiols .
Properties
Molecular Formula |
C9H17NO4S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
tert-butyl N-[(E)-3-methylsulfonylprop-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-6-5-7-15(4,12)13/h5,7H,6H2,1-4H3,(H,10,11)/b7-5+ |
InChI Key |
DFXMOFQFGNFDGT-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/S(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to yield the desired product .
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a key reagent. The reaction is typically carried out under anhydrous conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Carbamate Group Reactivity
The tert-butyl carbamate group serves as a protective group for amines and participates in key transformations:
Deprotection Under Acidic Conditions
The tert-butyl group is cleaved under acidic conditions to regenerate free amines. For example:
-
Reagent : 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Mechanism : Protonation of the carbamate oxygen followed by elimination of isobutylene and CO₂, yielding the corresponding amine .
textReaction: tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate + TFA → (E)-(3-(methylsulfonyl)allyl)amine + isobutylene + CO₂
Nucleophilic Substitution
The carbamate’s oxygen can act as a nucleophile in alkylation or acylation reactions, though steric hindrance from the tert-butyl group limits reactivity .
Allyl Moiety Reactivity
The (E)-configured allyl group enables stereoselective transformations:
-Sigmatropic Rearrangements
The methylsulfonyl group stabilizes sulfur ylides, facilitating -sigmatropic rearrangements. For example:
-
Conditions : Deprotonation with a strong base (e.g., NaH) generates a ylide intermediate, which rearranges to form substituted products .
| Reaction Component | Role |
|---|---|
| Allyl methylsulfonyl group | Stabilizes ylide via electron withdrawal |
| Base (e.g., NaH) | Deprotonates to form ylide |
Electrophilic Additions
The allyl system undergoes regioselective additions (e.g., epoxidation, halogenation) at the α,β-unsaturated position due to electron-withdrawing effects of the methylsulfonyl group.
Methylsulfonyl Group Participation
The –SO₂Me group enhances electrophilicity and directs reactivity:
Nucleophilic Aromatic Substitution
In derivatives where the allyl group is conjugated to an aromatic ring (e.g., tert-butyl (3-(methylsulfonyl)phenyl)carbamate), the sulfonyl group activates the ring for nucleophilic attack at the meta position .
Radical Reactions
The methylsulfonyl group can stabilize radical intermediates, enabling participation in chain-transfer reactions or polymerizations under UV initiation.
Cross-Coupling Reactions
The allyl moiety engages in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst System | Products |
|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃ | Substituted alkenes |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl or heteroaryl derivatives |
Key Notes :
-
The E-configuration of the allyl group is retained in coupling products .
-
Methylsulfonyl groups may require protection to prevent side reactions .
Biological Activity and Covalent Modification
In medicinal chemistry, this compound inhibits proteases via covalent adduct formation:
-
Target : Protease active sites (e.g., TEV protease)
-
Mechanism : Nucleophilic attack by the protease’s catalytic residue (e.g., cysteine) on the carbamate carbonyl, forming a stable acyl-enzyme complex .
Inhibition Data :
| Protease | IC₅₀ (μM) | Conditions |
|---|---|---|
| TEV Protease | 0.73 | 1 h preincubation |
Thermal and Oxidative Stability
Scientific Research Applications
tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is a chemical compound with a unique structure including a tert-butyl group, an allyl moiety, and a methylsulfonyl functional group. Its molecular formula is C9H17NO4S and it has a molecular weight of approximately 233.32 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the presence of the methylsulfonyl group, which can enhance biological activity and solubility.
Potential Applications
This compound has potential applications in various fields:
- Organic Synthesis The compound can be employed as a building block in the synthesis of more complex molecules.
- Medicinal Chemistry The methylsulfonyl group can enhance biological activity and solubility.
- Material Science The compound can be used in advanced materials synthesis.
Interaction Studies
Interaction studies involving this compound could focus on:
- Exploring its reactivity with various nucleophiles and electrophiles.
- Evaluating its potential as a ligand in metal-catalyzed reactions.
- Assessing its ability to modulate enzyme activity.
Structural Features and Unique Aspects
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-Butyl carbamate | Contains a tert-butyl and carbamate moiety | Widely used as a protecting group in organic synthesis |
| tert-Butyl (3-oxocyclopentyl)carbamate | Contains a cyclopentane ring | Potential applications in medicinal chemistry |
| tert-Butyl methyl(3-oxopropyl)carbamate | Features a propyl chain | Different alkyl chain affects biological activity |
| tert-Butyl (4-ethynylphenyl)carbamate | Incorporates an ethynyl group | Notable for its use in advanced materials synthesis |
| tert-Butyl (1-cyclopropyl-3(methylsulfonyl)allyl)carbamate | Contains both cyclopropane and sulfonamide groups | Potentially enhanced biological activities due to unique structure |
Mechanism of Action
The mechanism of action of tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate involves the formation of stable carbamate linkages. These linkages are resistant to hydrolysis under physiological conditions, making the compound useful as a protecting group in peptide synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Structural Analogs with Varying Sulfur Oxidation States
Key Differences :
- Reactivity : The methylsulfonyl group (-SO₂CH₃) enhances electrophilicity compared to sulfinyl (-SOCH₃) or thio (-SCH₃) groups, making it more reactive in covalent bonding with cysteine residues .
- Synthetic Utility : Sulfinyl derivatives require controlled oxidation conditions, whereas sulfonyl compounds are stable and used directly in inhibitor synthesis .
Analogs with Modified Allyl Substituents
Key Differences :
Aromatic and Heterocyclic Carbamate Derivatives
Biological Activity
tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate is a chemical compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This compound features a tert-butyl group, an allyl moiety, and a methylsulfonyl functional group, which may enhance its biological activity and solubility. The molecular formula for this compound is C₁₁H₁₅NO₃S, with a molecular weight of approximately 233.32 g/mol.
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as a potential therapeutic agent against neurodegenerative diseases, particularly Alzheimer's disease (AD). Its structural components suggest possible interactions with key biological targets involved in neuroprotection and cellular signaling.
Research indicates that compounds similar to this compound can exert protective effects on neuronal cells by:
- Inhibition of Amyloid Beta Aggregation : Compounds with similar structures have shown the ability to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This inhibition can reduce neurotoxicity and improve cell viability in the presence of amyloid beta .
- Antioxidant Activity : The presence of the methylsulfonyl group may confer antioxidant properties, helping to mitigate oxidative stress in neuronal cells.
- Enzyme Inhibition : Some studies have demonstrated that related compounds can act as inhibitors of enzymes such as β-secretase and acetylcholinesterase, which are crucial in the metabolism of amyloid precursor protein and neurotransmitter regulation .
Case Studies
Recent studies have explored the effects of related compounds on astrocyte cell viability when exposed to amyloid beta 1-42. For instance:
- In Vitro Studies : In one study, a compound structurally related to this compound was tested for its ability to protect astrocytes from amyloid-induced toxicity. Results showed a significant increase in cell viability when treated with the compound alongside amyloid beta compared to controls .
- In Vivo Models : Further investigations using scopolamine-induced models of Alzheimer's disease revealed that treatment with related compounds resulted in decreased levels of amyloid beta and improved cognitive function, although the efficacy varied based on bioavailability and dosage .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-Butyl (E)-(3-(methylsulfonyl)allyl)carbamate, and how can oxidation steps be optimized?
- Synthesis Pathway : The compound can be synthesized via a multi-step process starting from (E)-(3-(methylthio)allyl)carbamate. Key steps include:
- Step 1 : Oxidation of the methylthio group to methylsulfinyl using m-CPBA in dichloromethane (67% yield) .
- Step 2 : Further oxidation of the sulfinyl intermediate to sulfonyl, likely requiring stronger oxidizing agents like oxone or hydrogen peroxide (method inferred from analogous protocols).
- Step 3 : Boc deprotection under acidic conditions to yield the final amine derivative .
- Optimization Tips : Monitor reaction progress using TLC or LC-MS. For sulfonyl group formation, adjust reaction time and temperature to avoid over-oxidation.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- 1H/13C NMR :
- The E-configuration of the allyl group results in distinct coupling constants (J = 12–16 Hz for trans protons) .
- Sulfonyl groups (SO2) appear as deshielded signals in 13C NMR (~50–55 ppm for methylsulfonyl) .
- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C9H17NO4S; calc. 235.09 g/mol) and fragmentation patterns consistent with Boc cleavage.
- IR Spectroscopy : Confirm the presence of carbamate (C=O stretch ~1700 cm⁻¹) and sulfonyl (S=O stretches ~1300–1150 cm⁻¹) .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid strong acids/bases, which may hydrolyze the carbamate .
- Storage : Store under inert gas (N2/Ar) at –20°C in airtight, light-resistant containers. Monitor for decomposition via periodic NMR analysis .
Advanced Research Questions
Q. How does the E-configuration of the allyl group influence reactivity in nucleophilic additions or cycloadditions?
- The E-configuration imposes steric constraints, directing nucleophiles to attack the less hindered α-position of the allyl system. This stereoelectronic effect is critical in Diels-Alder reactions or Michael additions, where regioselectivity impacts product distribution .
- Methodological Insight : Use computational modeling (DFT) to predict transition-state geometries and validate with experimental kinetics.
Q. How can researchers address challenges in diastereoselective reactions involving this carbamate?
- Challenges : Competing pathways may arise due to the sulfonyl group’s electron-withdrawing effects, altering reaction kinetics.
- Solutions :
- Employ chiral catalysts (e.g., organocatalysts or metal complexes) to enforce stereocontrol .
- Optimize solvent polarity (e.g., switch from DCM to THF) to stabilize intermediates .
- Validation : Use X-ray crystallography or NOE NMR to confirm stereochemical outcomes .
Q. What are the potential applications of this compound in developing covalent enzyme inhibitors?
- Mechanistic Insight : The methylsulfonyl allyl group can act as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., viral proteases) .
- Case Study : In chikungunya virus research, analogous vinyl sulfones inhibit the P2 cysteine protease via thiol-Michael adduct formation .
- Methodology :
- Screen inhibitory activity using fluorogenic substrates.
- Validate covalent modification via LC-MS/MS or X-ray crystallography .
Data Contradictions and Troubleshooting
- Oxidation State Ambiguity : reports sulfinyl intermediates, but the target compound requires sulfonyl. Cross-validate oxidation conditions with independent sources (e.g., using oxone instead of m-CPBA for full oxidation).
- Stereochemical Stability : If unexpected diastereomers form during reactions, re-evaluate reaction conditions (e.g., temperature, light exposure) and confirm starting material configuration via NOE experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
